molecular formula C14H14O5 B600773 Vaginidiol CAS No. 62624-87-7

Vaginidiol

Cat. No.: B600773
CAS No.: 62624-87-7
M. Wt: 262.26
Attention: For research use only. Not for human or veterinary use.
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Description

Vaginidiol is a dihydrofuranocoumarin derivative belonging to the coumarin family, characterized by a 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofuran core . It is commonly found in Apiaceae plants such as Ferulopsis hystrix and Phlojodicarpus sibiricus, where it exists as free aglycone or esterified derivatives (e.g., monoacyl, diacyl, or glycosylated forms) . Structurally, this compound features a 1'R,2'S-configuration, as confirmed by its optical activity ([α]D^20 = +223°) and NMR data . Its derivatives, such as 9-O-acetyl, 9-O-isovaleroyl, and 9,1′-di-O-isovaleroyl esters, are notable for their abundance in plant extracts, with total this compound content reaching 203.85 mg/g in F. hystrix roots .

Properties

CAS No.

62624-87-7

Molecular Formula

C14H14O5

Molecular Weight

262.26

IUPAC Name

(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1

SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Stereochemical Differences: this compound and vaginol differ in their 1'-configuration (1'R vs. 1'S), leading to distinct optical rotations (+223° vs. +119°) and bioactivity profiles .

Esterification Patterns: this compound esters (e.g., 9-O-isovaleroyl) exhibit higher metabolic stability than peucedanol glycosides due to reduced polarity .

Mass Spectrometry Signatures :

  • This compound derivatives show characteristic fragmentation ions (e.g., m/z 245 [M+H-C5H8O2]+) in MS2, distinct from khellactone’s m/z 332 [M+Na-C5H8O2]+ .
  • The sodium adduct [M+Na]+ at m/z 299.0892 is a key identifier for this compound .

Table 2: Bioactivity and Natural Abundance of this compound vs. Analogues

Compound Plant Source Content (mg/g) Bioactivity Reference
This compound Ferulopsis hystrix roots 203.85 Antioxidant, gastroprotective
Vaginol Skimmia laureola Trace Antimicrobial
Peucedanol F. hystrix roots 1.33 Weak cytotoxic activity
Khellactone Phlojodicarpus villosus 47.3 Antibacterial

Key Findings:

  • Antioxidant Superiority: this compound’s 9-O-acetyl ester demonstrated significant radical scavenging activity (IC50 = 12 µM), outperforming peucedanol derivatives (IC50 > 50 µM) .
  • Antibacterial Specificity : Khellactone diacyl esters inhibit Staphylococcus aureus (MIC = 8 µg/mL), whereas this compound esters show broader activity against Gram-negative bacteria .

Spectroscopic Differentiation

NMR and MS Data Highlights:

  • This compound :
    • 1H-NMR: δ 5.23 (H-1'), δ 4.53 (H-2'), δ 3.65 (OMe-1') .
    • MS2: Dominant fragments at m/z 245 ([M+H-C5H8O2]+) and 227 ([M+H-C5H8O2-H2O]+) .
  • Khellactone :
    • 1H-NMR: δ 6.24 (H-5), δ 5.87 (H-8) .
    • MS2: Fragments at m/z 332 ([M+Na-C5H8O2]+) .

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